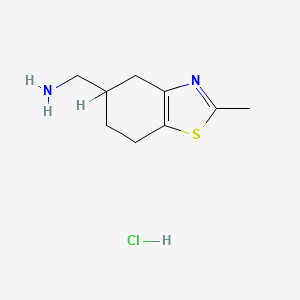
4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride is a chemical compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with α-halo ketones under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used. The reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides, resulting in the formation of substituted benzothiazole derivatives.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran share structural similarities.
Uniqueness: The presence of specific functional groups and the unique arrangement of atoms in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77529-04-5 |
|---|---|
Molecular Formula |
C9H15ClN2S |
Molecular Weight |
218.75 g/mol |
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-6-11-8-4-7(5-10)2-3-9(8)12-6;/h7H,2-5,10H2,1H3;1H |
InChI Key |
LQIKWVILAGBYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CCC(C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


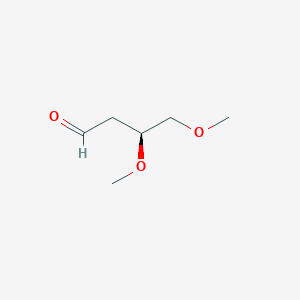

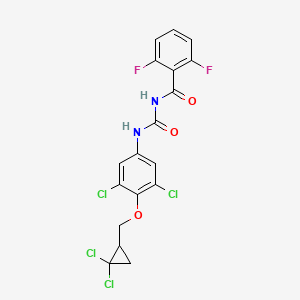
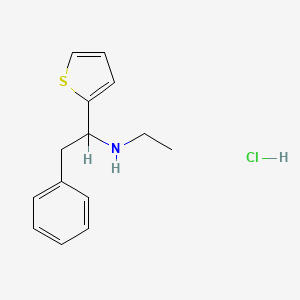

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
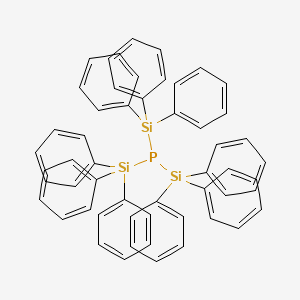


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
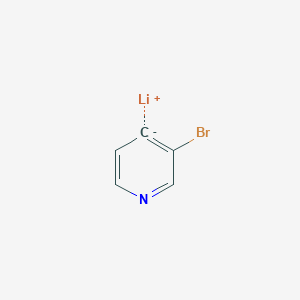
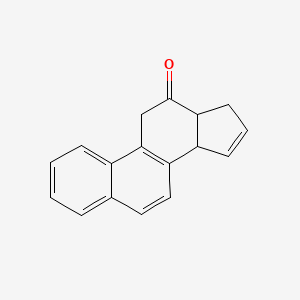
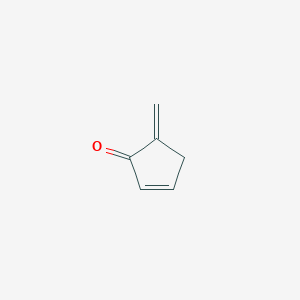
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
